molecular formula C20H19N5O B11676062 6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile

6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile

Cat. No.: B11676062
M. Wt: 345.4 g/mol
InChI Key: WPEOSHQNWZGDCB-UHFFFAOYSA-N
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Description

6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile is a complex organic compound with the molecular formula C20H19N5O. This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-Amino-8(4-meo-PH)2-ME-2,3,8,8A-tetrahydro-5,7,7(1H)isoquinolinetricarbonitrile stands out due to its unique combination of functional groups, which may confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

6-amino-8-(4-methoxyphenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile

InChI

InChI=1S/C20H19N5O/c1-25-8-7-15-16(9-21)19(24)20(11-22,12-23)18(17(15)10-25)13-3-5-14(26-2)6-4-13/h3-7,17-18H,8,10,24H2,1-2H3

InChI Key

WPEOSHQNWZGDCB-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)OC

Origin of Product

United States

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